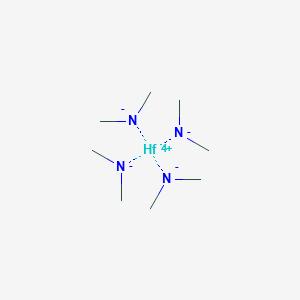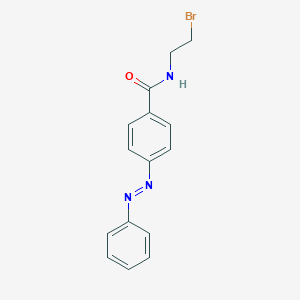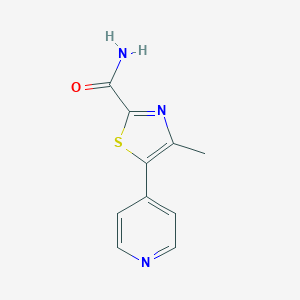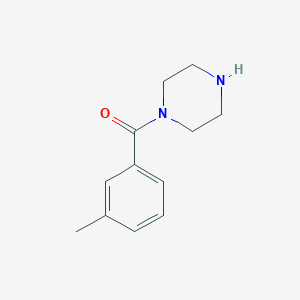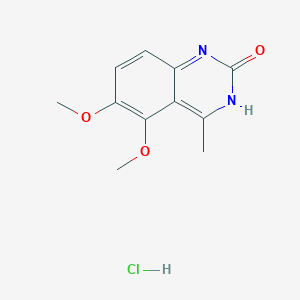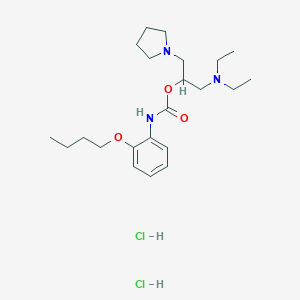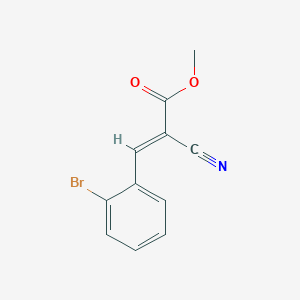![molecular formula C19H27N5O4 B012347 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-57-7](/img/structure/B12347.png)
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione, also known as HPP-0001, is a purine derivative that has been extensively studied for its potential therapeutic applications. HPP-0001 is a potent inhibitor of the enzyme cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a crucial role in regulating intracellular levels of cAMP.
Mechanism Of Action
The mechanism of action of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione involves the inhibition of cAMP phosphodiesterase, which leads to an increase in intracellular levels of cAMP. This increase in cAMP has several downstream effects, including the activation of protein kinase A (PKA) and the regulation of gene expression. The activation of PKA leads to the phosphorylation of several proteins, which can affect cellular processes such as metabolism, ion transport, and cell proliferation.
Biochemical And Physiological Effects
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has also been shown to improve cardiac function in animal models of heart failure and hypertension.
Advantages And Limitations For Lab Experiments
The advantages of using 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in lab experiments include its potency and specificity for cAMP phosphodiesterase. 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione is also relatively stable and can be easily synthesized in the lab. However, the limitations of using 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in lab experiments include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several future directions for the study of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione. One area of research is the development of more potent and selective inhibitors of cAMP phosphodiesterase. Another area of research is the investigation of the potential use of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in combination with other drugs for the treatment of cancer, inflammation, and cardiovascular diseases. Additionally, the potential use of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Synthesis Methods
The synthesis of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione involves several steps, including the reaction of 8-hydroxyguanine with hexylmagnesium bromide, followed by the reaction of the resulting compound with propylmagnesium bromide. The product of this reaction is then subjected to a series of reactions to yield 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione. The synthesis of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has been studied for its potential use in treating cardiovascular diseases such as hypertension and heart failure.
properties
CAS RN |
102212-57-7 |
|---|---|
Product Name |
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione |
Molecular Formula |
C19H27N5O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
9-hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C19H27N5O4/c1-5-7-8-9-11-23-15(25)12(10-6-2)16(26)24-13-14(20-18(23)24)21(3)19(28)22(4)17(13)27/h25H,5-11H2,1-4H3 |
InChI Key |
WNWYBHYGOZWGLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=C(C(=O)N2C1=NC3=C2C(=O)N(C(=O)N3C)C)CCC)O |
Canonical SMILES |
CCCCCCN1C(=C(C(=O)N2C1=NC3=C2C(=O)N(C(=O)N3C)C)CCC)O |
synonyms |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 9-hexyl-6-hydroxy-1,3-dimethyl-7-propyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



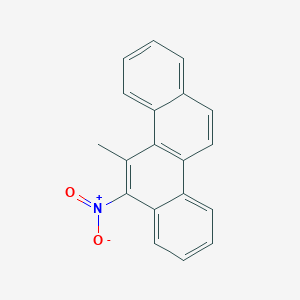
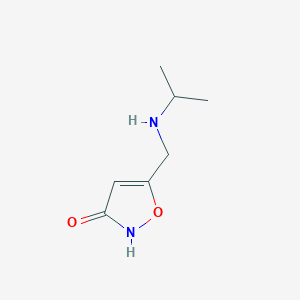
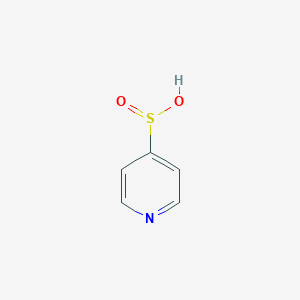
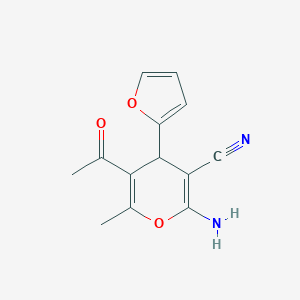
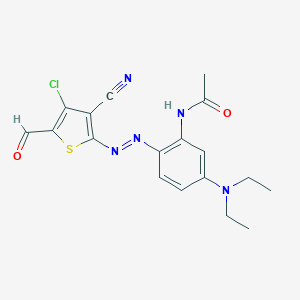
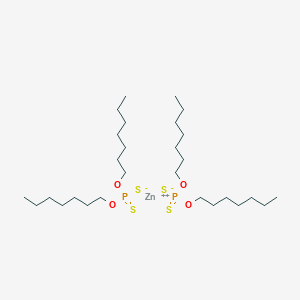
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)
